molecular formula C9H21N3 B1367817 1-(4-Ethylpiperazin-1-YL)propan-2-amine

1-(4-Ethylpiperazin-1-YL)propan-2-amine

Cat. No.: B1367817
M. Wt: 171.28 g/mol
InChI Key: DPJYXXSCPIPRDO-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(4-ethylpiperazin-1-yl)propan-2-amine, which accurately reflects its molecular structure and functional group arrangement. The compound consists of a six-membered piperazine ring system with an ethyl group attached to one of the nitrogen atoms, connected to a propan-2-amine chain through the other nitrogen atom. The molecular structure can be represented by the molecular formula C9H21N3, indicating the presence of nine carbon atoms, twenty-one hydrogen atoms, and three nitrogen atoms within the molecular framework.

The structural representation of 1-(4-ethylpiperazin-1-yl)propan-2-amine demonstrates the spatial arrangement of atoms within the molecule. The piperazine ring adopts a chair conformation typical of six-membered saturated heterocycles, with the ethyl substituent occupying an equatorial position to minimize steric strain. The propan-2-amine side chain extends from the piperazine ring, with the amine functionality positioned at the terminal carbon atom. This arrangement creates a molecule with distinct regions of varying polarity and hydrogen-bonding capability.

The compound exhibits specific stereochemical considerations, particularly regarding the configuration at the carbon atom bearing the amine group. Research has identified both racemic and enantiomerically pure forms of this compound, with the (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine representing one specific stereoisomer. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the R configuration indicates the spatial arrangement of substituents around the chiral center.

Alternative Chemical Designations and Registry Numbers

The compound 1-(4-ethylpiperazin-1-yl)propan-2-amine is associated with several alternative chemical designations and registry numbers that facilitate its identification across different chemical databases and literature sources. The primary Chemical Abstracts Service registry number for this compound is 927994-51-2, which serves as the definitive identifier for the racemic mixture. This registry number enables precise identification and cross-referencing of the compound across various chemical databases and research publications.

Alternative designations for this compound include systematic variations in nomenclature that reflect different approaches to naming the molecular structure. The compound may also be referred to using descriptors that emphasize different structural features, such as the piperazine core or the amine functionality. These alternative names maintain consistency with International Union of Pure and Applied Chemistry principles while providing flexibility in chemical communication and database searching.

The stereoisomeric forms of 1-(4-ethylpiperazin-1-yl)propan-2-amine possess distinct registry numbers that differentiate between the various optical isomers. The (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride salt form is assigned the Chemical Abstracts Service number 2792161-67-0, distinguishing it from the free base form and other stereoisomers. This specific designation is crucial for research applications requiring enantiomerically pure compounds.

Chemical Designation Registry Number Molecular Formula Molecular Weight
1-(4-Ethylpiperazin-1-yl)propan-2-amine 927994-51-2 C9H21N3 171.28 g/mol
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine trihydrochloride 2792161-67-0 C9H24Cl3N3 280.666 g/mol

Comparative Analysis With Related Piperazine Derivatives

The structural analysis of 1-(4-ethylpiperazin-1-yl)propan-2-amine reveals significant relationships with other piperazine derivatives that share similar core structures but differ in substitution patterns and side chain arrangements. These related compounds provide important context for understanding the chemical properties and potential applications of the target molecule. The comparative analysis demonstrates how subtle structural modifications can lead to distinct chemical and biological properties within this compound class.

One closely related compound is 2-(4-ethylpiperazin-1-yl)propan-1-amine, which represents a positional isomer of the target compound. This isomer differs in the location of the amine functionality, being positioned at the primary carbon rather than the secondary carbon of the propyl chain. The molecular formula remains C9H21N3 with identical molecular weight, but the structural rearrangement results in different chemical properties and reactivity patterns. The isomeric relationship highlights the importance of precise structural characterization in piperazine chemistry.

Another significant related compound is 1-(4-ethylpiperazin-1-yl)-2-methylpropan-2-amine, which incorporates an additional methyl group at the carbon bearing the amine functionality. This structural modification increases the molecular formula to C10H23N3 and molecular weight to 185.31 g/mol, while introducing tertiary amine character that significantly alters the compound's basicity and hydrogen-bonding properties. The branching at this position also affects the compound's conformational flexibility and potential binding interactions.

The comparison extends to compounds with different alkyl substitutions on the piperazine ring, such as 1-(4-methylpiperazin-1-yl)propan-2-amine derivatives. These compounds maintain the same carbon chain length in the side chain but feature methyl rather than ethyl substitution on the piperazine nitrogen. The reduced steric bulk of the methyl group compared to ethyl may influence the compound's conformational preferences and binding affinities in biological systems.

Compound Name Molecular Formula Molecular Weight Key Structural Difference
1-(4-Ethylpiperazin-1-yl)propan-2-amine C9H21N3 171.28 g/mol Reference compound
2-(4-Ethylpiperazin-1-yl)propan-1-amine C9H21N3 171.28 g/mol Primary vs secondary amine position
1-(4-Ethylpiperazin-1-yl)-2-methylpropan-2-amine C10H23N3 185.31 g/mol Additional methyl group
3-(4-Methylpiperazin-1-yl)propan-1-amine C8H19N3 157.26 g/mol Methyl vs ethyl substitution

The structural analysis reveals that modifications to either the piperazine ring substitution or the aliphatic chain length and branching patterns significantly impact the overall molecular properties. These relationships demonstrate the systematic nature of structure-activity relationships within piperazine derivatives and provide guidance for the design of related compounds with specific desired properties. The comparative framework established through this analysis serves as a foundation for understanding the unique characteristics of 1-(4-ethylpiperazin-1-yl)propan-2-amine within the broader context of piperazine chemistry.

Properties

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

IUPAC Name

1-(4-ethylpiperazin-1-yl)propan-2-amine

InChI

InChI=1S/C9H21N3/c1-3-11-4-6-12(7-5-11)8-9(2)10/h9H,3-8,10H2,1-2H3

InChI Key

DPJYXXSCPIPRDO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC(C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

1-(4-Methylpiperazin-1-yl)propan-2-amine
  • Structure : Replaces the ethyl group with a methyl group on the piperazine ring.
  • Molecular Formula : C₈H₁₉N₃ .
  • Synthetic Applications: Used in intermediates for kinase inhibitors, highlighting its role in modulating target selectivity .
1-(4-Benzylpiperazin-1-yl)propan-2-amine
  • Structure : Substitutes the ethyl group with a benzyl moiety.
  • Molecular Formula : C₁₄H₂₃N₃ .
  • Key Differences :
    • Molecular Weight : Increased molecular weight (233.35 g/mol vs. 169.31 g/mol for the ethyl analog) may reduce solubility but enhance receptor binding through π-π interactions .
    • Boiling Point : Predicted boiling point of 345.1°C, significantly higher than ethyl or methyl analogs, indicating stronger intermolecular forces .

Modifications to the Propan-2-amine Side Chain

2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
  • Structure : Introduces a methyl branch on the propan-2-amine group.
  • Molecular Formula : C₉H₂₁N₃ .
  • Key Differences :
    • Steric Effects : The branched structure may hinder metabolic oxidation, increasing metabolic stability .
    • Basicity : The tertiary amine has a lower pKa (~9.5) compared to the primary amine in 1-(4-ethylpiperazin-1-yl)propan-2-amine (pKa ~10.2), affecting protonation states at physiological pH .
1-(Furan-2-yl)propan-2-amine
  • Structure : Replaces the piperazine-ethyl group with a furan ring.
  • Molecular Formula: C₇H₁₁NO .
  • Key Differences: Electronic Effects: The electron-rich furan ring may engage in hydrogen bonding, altering solubility and receptor affinity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) pKa (Predicted)
1-(4-Ethylpiperazin-1-yl)propan-2-amine C₁₀H₂₃N₃ 169.31 1.2 10.2
1-(4-Methylpiperazin-1-yl)propan-2-amine C₈H₁₉N₃ 157.26 0.5 9.8
1-(4-Benzylpiperazin-1-yl)propan-2-amine C₁₄H₂₃N₃ 233.35 2.1 10.1
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine C₉H₂₁N₃ 171.28 0.8 9.5

Preparation Methods

Common Starting Materials

Preparation Methods

Reductive Amination

Reductive amination is a widely used method to synthesize 1-(4-ethylpiperazin-1-yl)propan-2-amine. This method involves the reaction of 4-ethylpiperazine with a suitable aldehyde or ketone derivative of propan-2-amine, followed by reduction of the imine intermediate.

  • Procedure : 4-Ethylpiperazine is reacted with acetone or a protected form of 2-aminopropanal in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
  • Solvents : Methanol, dichloromethane (DCM), or other polar aprotic solvents.
  • Conditions : Room temperature to mild heating (20–60 °C), under inert atmosphere to avoid oxidation.
  • Advantages : High selectivity for secondary amine formation, mild conditions, and good yields.
Reaction Step Reagents/Conditions Outcome
Imine formation 4-Ethylpiperazine + acetone Imine intermediate
Reduction NaBH3CN or NaBH(OAc)3, MeOH, RT 1-(4-Ethylpiperazin-1-yl)propan-2-amine

Nucleophilic Substitution

An alternative approach involves nucleophilic substitution of a halogenated propan-2-amine derivative with 4-ethylpiperazine.

  • Procedure : 2-chloropropan-2-amine or its tosylate/mesylate derivative is reacted with 4-ethylpiperazine under basic conditions.
  • Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Conditions : Elevated temperatures (60–80 °C) to promote substitution.
  • Considerations : Requires careful control to avoid side reactions such as elimination or over-alkylation.

Catalytic Hydrogenation and Debenzylation (Related Methodology)

Though more commonly applied to related compounds such as 1-(4-benzylpiperazin-1-yl)propan-2-amine, catalytic hydrogenation can be used to remove protective benzyl groups on piperazine rings, enabling subsequent alkylation to yield 1-(4-ethylpiperazin-1-yl)propan-2-amine analogs.

  • Catalysts : Palladium on carbon (Pd/C).
  • Conditions : Hydrogen gas at atmospheric pressure, methanol solvent.
  • Outcome : Debenzylation yields free piperazine intermediates for further functionalization.

Reaction Optimization and Yield Enhancement

  • Catalyst Selection : Use of sodium triacetoxyborohydride over sodium cyanoborohydride can improve selectivity and reduce side-product formation in reductive amination.
  • Solvent Effects : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution rates.
  • Temperature Control : Maintaining moderate temperatures (60–80 °C) minimizes side reactions and decomposition.
  • Purification : Column chromatography or recrystallization is employed to achieve high purity, with yields reported up to 85% in analogous piperazine syntheses.

Data Table Summarizing Preparation Methods

Method Starting Materials Reagents/Conditions Advantages Typical Yield (%)
Reductive Amination 4-Ethylpiperazine + acetone NaBH3CN or NaBH(OAc)3, MeOH, RT Mild, selective, good yields 70–85
Nucleophilic Substitution 4-Ethylpiperazine + 2-chloropropan-2-amine DMF, 60–80 °C, base Straightforward, scalable 60–75
Catalytic Hydrogenation (for related intermediates) Benzyl-protected piperazine derivatives H2, Pd/C, MeOH, RT Enables modular synthesis Variable

Research Findings and Notes

  • The chiral center at the second carbon of the propan-2-amine moiety requires stereochemical control during synthesis; enantiomerically pure starting materials or chiral catalysts may be used to obtain the desired (2R) or (2S) isomer.
  • The ethyl substituent on the piperazine ring influences both the chemical reactivity and biological activity, necessitating conditions that preserve this group.
  • Advanced purification techniques such as high-performance liquid chromatography (HPLC) are recommended to confirm compound purity and structural integrity.
  • Structural confirmation is typically performed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Q & A

Q. What are the established synthetic routes for 1-(4-ethylpiperazin-1-yl)propan-2-amine in academic research?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, a common approach is reacting 4-ethylpiperazine with a halogenated propan-2-amine derivative (e.g., 2-chloropropan-2-amine) under reflux conditions in polar aprotic solvents like acetonitrile. Deprotection steps, such as hydrogenolysis of benzyl groups, may follow if intermediates like dibenzyl-protected amines are used . Reaction optimization includes controlling temperature (70–100°C) and stoichiometric ratios (1:1.2 amine to alkylating agent) to maximize yield (typically 60–85%) .

Q. Which spectroscopic methods are critical for characterizing 1-(4-ethylpiperazin-1-yl)propan-2-amine?

Key techniques include:

  • Mass Spectrometry (MS): To confirm molecular weight (e.g., ESI+ m/z 157 [M + H]+ as per structural analogs) .
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 2.3–3.0 ppm for piperazine protons and δ 1.1–1.3 ppm for ethyl/methyl groups .
    • ¹³C NMR: Signals near 45–55 ppm for piperazine carbons and 20–25 ppm for alkyl substituents .
  • Infrared (IR) Spectroscopy: Stretching bands at ~3300 cm⁻¹ (N-H) and ~2800 cm⁻¹ (C-H) .

Q. How is purity assessed during synthesis?

Purity is validated via:

  • High-Performance Liquid Chromatography (HPLC): Using C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) and UV detection at 254 nm .
  • Elemental Analysis: Matching calculated and observed C, H, N percentages (e.g., C: 61.11%, H: 12.18%, N: 26.71% for C₈H₁₉N₃) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis of chiral derivatives?

For stereochemically sensitive analogs, methods include:

  • Chiral Chromatography: Using columns like Chiralpak IA/IB with hexane/ethanol eluents to resolve enantiomers .
  • Asymmetric Catalysis: Employing chiral ligands (e.g., BINOL-derived catalysts) during key bond-forming steps to induce enantioselectivity (>90% ee) .
  • X-ray Crystallography: Absolute configuration confirmation via single-crystal analysis (e.g., SHELX refinement protocols) .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies often arise from variations in:

  • Stereochemical Purity: Enantiomers may exhibit divergent receptor affinities (e.g., (R)- vs. (S)-isomers in tryptamine analogs) .
  • Solubility and Formulation: Hydrochloride salts improve aqueous solubility, altering bioavailability in pharmacological assays .
  • Experimental Controls: Include racemic and enantiopure standards, and validate purity via HPLC-MS before biological testing .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

  • Molecular Docking: Predict binding affinity to targets (e.g., serotonin receptors) using software like AutoDock Vina. The ethylpiperazine moiety may enhance interactions with hydrophobic pockets .
  • QSAR Models: Correlate substituent effects (e.g., ethyl vs. methyl on piperazine) with activity using descriptors like logP and polar surface area .

Methodological Recommendations

  • Stereochemical Analysis: Use chiral derivatizing agents (e.g., Mosher’s acid) for NMR-based enantiomeric excess determination .
  • Reaction Optimization: Screen solvents (DMF vs. THF) and bases (TEA vs. DIPEA) to minimize byproducts .
  • Biological Assays: Pre-equilibrate test compounds in assay buffers (pH 7.4) to avoid precipitation .

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